molecular formula C11H18N2O B13704220 4-Morpholinocyclohexanecarbonitrile

4-Morpholinocyclohexanecarbonitrile

Cat. No.: B13704220
M. Wt: 194.27 g/mol
InChI Key: YBUZPJVHMZIAIF-UHFFFAOYSA-N
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Description

4-Morpholinocyclohexanecarbonitrile: is a chemical compound with the molecular formula C11H18N2O . It is characterized by the presence of a morpholine ring attached to a cyclohexane ring, which is further bonded to a carbonitrile group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinocyclohexanecarbonitrile typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a cyanide source . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: For industrial-scale production, a one-pot multi-step process is often employed. This method starts with cyclohexanone and involves several steps, including coupling, cyclization, and reduction reactions. The process is designed to be efficient and high-yielding, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinocyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Morpholinocyclohexanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The morpholine ring plays a crucial role in binding to the target site, while the carbonitrile group can participate in various chemical interactions, leading to the desired biological effect .

Comparison with Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but without the cyclohexane and carbonitrile groups.

    Cyclohexanecarbonitrile: Lacks the morpholine ring but shares the cyclohexane and carbonitrile groups.

    4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: A more complex compound with additional heterocyclic rings

Uniqueness: 4-Morpholinocyclohexanecarbonitrile is unique due to its combination of the morpholine ring, cyclohexane ring, and carbonitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-morpholin-4-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H18N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-8H2

InChI Key

YBUZPJVHMZIAIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C#N)N2CCOCC2

Origin of Product

United States

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